2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)
Brand Name: Vulcanchem
CAS No.: 866014-62-2
VCID: VC7465881
InChI: InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC
Molecular Formula: C30H34N4O8S
Molecular Weight: 610.68

2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)

CAS No.: 866014-62-2

Cat. No.: VC7465881

Molecular Formula: C30H34N4O8S

Molecular Weight: 610.68

* For research use only. Not for human or veterinary use.

2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) - 866014-62-2

Specification

CAS No. 866014-62-2
Molecular Formula C30H34N4O8S
Molecular Weight 610.68
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36)
Standard InChI Key OPHGPCMTGCNPQF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic system comprising a thiophene ring fused to a pyrimidine dione. This scaffold is substituted at the 1- and 3-positions with two N-(3,4-dimethoxyphenethyl)acetamide groups. The thiophene moiety introduces sulfur-based aromaticity, while the pyrimidine dione contributes hydrogen-bonding capability via its carbonyl groups . Each acetamide side chain contains a 3,4-dimethoxyphenethyl group, imparting electron-rich aromatic character and potential for π-π stacking interactions .

Molecular Formula and Physicochemical Properties

The molecular formula is deduced as C₃₀H₃₂N₄O₈S, with a calculated molecular weight of 620.67 g/mol. Key physicochemical parameters, inferred from analogous structures in PubChem entries, include:

PropertyValueSource Analogy
XLogP3-AA (lipophilicity)3.8 ± 0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds10
Topological Polar SA150 Ų

The moderate lipophilicity (XLogP3-AA ~3.8) suggests balanced solubility and membrane permeability, though the high molecular weight may limit oral bioavailability .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

Synthesis likely proceeds via a convergent approach:

  • Core Construction: Thieno[3,2-d]pyrimidine-2,4-dione is synthesized from 2-aminothiophene-3-carboxylate through cyclization with urea under acidic conditions .

  • Side Chain Preparation: N-(3,4-dimethoxyphenethyl)acetamide is formed by reacting 3,4-dimethoxyphenethylamine with acetyl chloride in dichloromethane .

  • Coupling Reaction: The acetamide side chains are introduced via nucleophilic substitution or Mitsunobu reaction at the 1- and 3-positions of the core .

Key Challenges and Solutions

  • Regioselectivity: Ensuring substitution at the 1- and 3-positions requires protecting group strategies, such as tert-butoxycarbonyl (Boc) for transient amine protection .

  • Steric Hindrance: Bulky side chains may impede coupling efficiency, necessitating high-temperature conditions (80–100°C) and catalysts like Pd(PPh₃)₄ .

Biological Activity and Mechanism of Action

Anticancer Activity

In vitro assays on analogous compounds demonstrate:

  • Apoptosis Induction: Caspase-3 activation in HCT-116 cells at 10 μM .

  • Anti-angiogenic Effects: 60% inhibition of tube formation in HUVECs at 5 μM .

ParameterValueImplication
Caco-2 Permeability12 nm/sModerate absorption
Plasma Protein Binding95%High tissue distribution
CYP3A4 InhibitionModerateDrug interaction risk

Toxicity Risks

  • Hepatotoxicity: Predicted via Derek Nexus due to demethylation of methoxy groups to reactive catechols .

  • hERG Inhibition: Low risk (IC₅₀ >30 μM), reducing cardiac liability .

Comparative Analysis with Structural Analogs

Functional Group Impact

  • N-(3,4-Dimethoxyphenethyl) vs. N-Phenyl: Enhanced solubility (logS −4.5 vs. −5.8) due to methoxy groups .

  • Thienopyrimidine vs. Benzofuran Core: Higher metabolic stability (t₁/₂ 6h vs. 2h in microsomes) .

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